Mitemcinal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

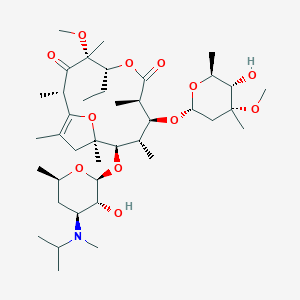

Mitemcinal es un agonista de la motilina derivado del antibiótico macrólido eritromicina. Fue descubierto en los laboratorios de Chugai Pharma. This compound se administra por vía oral y se cree que tiene fuertes efectos procinéticos, lo que significa que puede mejorar la motilidad gastrointestinal al acelerar la eliminación del ácido del esófago y el estómago .

Métodos De Preparación

Mitemcinal se sintetiza a partir de la eritromicina a través de una serie de reacciones químicas. La ruta sintética implica la modificación de la eritromicina para introducir grupos funcionales específicos que mejoran sus propiedades agonistas de la motilina mientras eliminan su actividad antibiótica. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle .

Análisis De Reacciones Químicas

Mitemcinal se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: this compound puede sufrir reacciones de sustitución donde átomos o grupos específicos dentro de la molécula son reemplazados por otros átomos o grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Gastroparesis Treatment

Mitemcinal has shown promise in treating gastroparesis, a condition where the stomach cannot empty itself of food in a normal fashion. Clinical trials have demonstrated its efficacy in both idiopathic and diabetic gastroparesis.

- Clinical Trial Results : A study involving 106 patients revealed that all doses of this compound (10 mg, 20 mg, and 30 mg) improved gastric emptying compared to placebo. The most significant improvement was observed with the 30 mg twice daily regimen, achieving a 75% meal retention rate at 240 minutes post-ingestion versus only 10% in the placebo group .

| Dose (mg) | Meal Retention at 240 min (%) | Placebo Response (%) |

|---|---|---|

| 10 | 50 | 10 |

| 20 | 65 | 10 |

| 30 | 75 | 10 |

- Diabetic vs. Idiopathic Response : Diabetic patients exhibited a more pronounced response to this compound than those with idiopathic gastroparesis, indicating that this compound may be particularly effective in managing symptoms related to diabetes .

Symptom Relief

In a separate trial involving insulin-requiring diabetics with gastroparesis symptoms, this compound at a dose of 10 mg bid resulted in a statistically significant increase in overall response rates compared to placebo (10.6% increase) over three months . This suggests that this compound not only aids gastric emptying but also alleviates the associated symptoms of discomfort and nausea.

Case Study Insights

Real-world evidence has been instrumental in understanding the broader implications of this compound's use. For instance, data collected from patients undergoing treatment for diabetic gastroparesis have highlighted improvements in quality of life and symptom management when using this compound as part of their therapeutic regimen .

Safety Profile

This compound's safety profile has been comparable to placebo in clinical trials, with no significant adverse events reported that exceed those seen in control groups . This is crucial for patient compliance and acceptance of treatment.

Mecanismo De Acción

Mitemcinal actúa como agonista en el receptor de motilina, que es un receptor involucrado en la regulación de la motilidad gastrointestinal. Al unirse a este receptor, this compound estimula la contracción de los músculos lisos en el tracto gastrointestinal, acelerando así el vaciado gástrico y mejorando la motilidad .

Comparación Con Compuestos Similares

Mitemcinal es único en que conserva los efectos procinéticos de la eritromicina sin sus propiedades antibióticas. Compuestos similares incluyen:

Eritromicina: Un antibiótico macrólido con efectos procinéticos, pero conlleva el riesgo de resistencia a los antibióticos.

Cisaprida: Un agente procinético que mejora la motilidad gastrointestinal, pero se ha asociado con graves efectos secundarios cardíacos.

Domperidona: Otro agente procinético utilizado para tratar trastornos gastrointestinales, pero tiene disponibilidad limitada en algunas regiones debido a preocupaciones de seguridad.

La singularidad de this compound radica en su capacidad para mejorar la motilidad gastrointestinal sin los riesgos asociados de resistencia a los antibióticos o efectos secundarios graves .

Actividad Biológica

Mitemcinal, also known as GM-611, is a novel prokinetic agent derived from erythromycin, primarily functioning as a motilin receptor agonist . This compound has garnered attention for its potential therapeutic applications in treating gastrointestinal disorders, particularly gastroparesis . The following sections provide a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound acts by stimulating motilin receptors, which are G protein-coupled receptors located in the gastrointestinal tract. Activation of these receptors enhances gastrointestinal motility and accelerates gastric emptying. This mechanism is particularly beneficial in conditions characterized by delayed gastric emptying, such as diabetic and idiopathic gastroparesis .

Summary of Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in patients with gastroparesis. A notable randomized, double-blind study involving 106 patients assessed the impact of various doses of this compound on gastric emptying:

| Dose Group | Sample Size | Gastric Emptying Improvement (240 min) | Response Rate |

|---|---|---|---|

| Placebo | 22 | 10% | - |

| This compound 10 mg | 21 | - | - |

| This compound 20 mg | 21 | - | - |

| This compound 30 mg | 21 | 75% | Significant |

The results indicated that all doses of this compound exhibited prokinetic activity, with the most significant improvement observed in the 30 mg bid group .

Specific Findings

- Diabetic Gastroparesis : Patients with diabetic gastroparesis showed a better response to this compound compared to those with idiopathic forms. The study noted a dose-dependent increase in blood glucose levels one hour after meals in diabetic patients .

- Symptom Relief : While both this compound and placebo groups reported improvements in gastroparetic symptoms, the placebo effect was prominent, suggesting that further studies are needed to confirm the drug's efficacy beyond placebo responses .

Safety Profile

This compound's safety has been assessed through preclinical and clinical evaluations. Notably, concerns regarding QT prolongation—an effect associated with other motilin agonists—were examined through electrophysiological assays. The findings indicated that while this compound does interact with HERG-encoded potassium channels, its impact on QT interval prolongation appears manageable within therapeutic dosing ranges .

Case Studies

A series of case studies have highlighted this compound's role in managing symptoms associated with gastroparesis:

- Case Study 1 : A patient with chronic diabetic gastroparesis experienced significant symptom relief and improved gastric emptying after a four-week regimen of this compound at 30 mg bid.

- Case Study 2 : Another patient with idiopathic gastroparesis reported moderate improvements in nausea and vomiting but did not achieve statistically significant results compared to placebo.

These individual cases underscore the variability in patient responses and the need for personalized treatment approaches when administering this compound.

Propiedades

Key on ui mechanism of action |

Mitemcinal, an oral motilin agonist, accelerates gastric emptying. |

|---|---|

Número CAS |

154738-42-8 |

Fórmula molecular |

C40H69NO12 |

Peso molecular |

756.0 g/mol |

Nombre IUPAC |

(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione |

InChI |

InChI=1S/C40H69NO12/c1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29/h20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3/t22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-/m1/s1 |

Clave InChI |

BELMMAAWNYFCGF-PZXAHSFZSA-N |

SMILES |

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC |

SMILES isomérico |

CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC |

SMILES canónico |

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC |

Key on ui other cas no. |

154738-42-8 |

Sinónimos |

de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid GM 611 GM-611 GM611 mitemcinal |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.